Cas no 2228305-41-5 (2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid)

2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid
- EN300-1745354
- 2228305-41-5
-
- Inchi: 1S/C10H16O2/c1-6-4-7(6)10(8(11)12)5-9(10,2)3/h6-7H,4-5H2,1-3H3,(H,11,12)
- InChI Key: SPZIAKYGGCPWCM-UHFFFAOYSA-N
- SMILES: OC(C1(CC1(C)C)C1CC1C)=O
Computed Properties
- Exact Mass: 168.115029749g/mol
- Monoisotopic Mass: 168.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 2.3
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1745354-0.1g |
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228305-41-5 | 0.1g |
$1307.0 | 2023-09-20 | ||
Enamine | EN300-1745354-2.5g |
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228305-41-5 | 2.5g |
$2912.0 | 2023-09-20 | ||
Enamine | EN300-1745354-5.0g |
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228305-41-5 | 5g |
$4309.0 | 2023-06-03 | ||
Enamine | EN300-1745354-10.0g |
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228305-41-5 | 10g |
$6390.0 | 2023-06-03 | ||
Enamine | EN300-1745354-0.25g |
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228305-41-5 | 0.25g |
$1366.0 | 2023-09-20 | ||
Enamine | EN300-1745354-0.5g |
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228305-41-5 | 0.5g |
$1426.0 | 2023-09-20 | ||
Enamine | EN300-1745354-5g |
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228305-41-5 | 5g |
$4309.0 | 2023-09-20 | ||
Enamine | EN300-1745354-1.0g |
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228305-41-5 | 1g |
$1485.0 | 2023-06-03 | ||
Enamine | EN300-1745354-0.05g |
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228305-41-5 | 0.05g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1745354-1g |
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228305-41-5 | 1g |
$1485.0 | 2023-09-20 |
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid Related Literature
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Additional information on 2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid
Introduction to 2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid (CAS No. 2228305-41-5)
2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service registry number CAS No. 2228305-41-5, is a specialized organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules characterized by a cyclopropane core, which is known for its high reactivity and rigidity, making it a valuable scaffold in drug design. The presence of multiple substituents, such as the dimethyl and (2-methylcyclopropyl) groups, further enhances its structural complexity and may contribute to its distinct pharmacological properties.
The cyclopropane ring in this molecule is particularly noteworthy, as it introduces a conformational constraint that can influence the compound's interactions with biological targets. Cyclopropanes are often employed in medicinal chemistry due to their ability to adopt unique spatial orientations that can optimize binding affinity. In the case of CAS No. 2228305-41-5, the combination of the dimethyl and (2-methylcyclopropyl) substituents creates a highly substituted cyclopropane system, which may exhibit novel physicochemical properties compared to simpler cyclopropanes.
Recent advancements in computational chemistry have enabled researchers to explore the structural and electronic properties of such complex molecules with greater precision. Molecular modeling studies suggest that the stereochemistry of CAS No. 2228305-41-5 plays a crucial role in determining its biological activity. The rigid framework of the cyclopropane ring, combined with the spatial arrangement of the substituents, may facilitate specific interactions with biological macromolecules, such as enzymes or receptors.
One of the most intriguing aspects of this compound is its potential application in the development of bioactive molecules. The unique structural motif presents opportunities for designing ligands with tailored pharmacological profiles. For instance, the carboxylic acid group at the terminal position of the molecule can serve as a hydrogen bond acceptor or participate in salt formation, which is critical for drug solubility and bioavailability. Additionally, the presence of multiple stereocenters provides a rich scaffold for exploring enantioselective interactions.
In light of recent research, compounds like CAS No. 2228305-41-5 are being investigated for their potential roles in modulating various biological pathways. Studies have indicated that substituted cyclopropanes can exhibit inhibitory effects on certain enzymes or interfere with signal transduction processes. The specific arrangement of substituents in this molecule may confer selectivity for particular targets, making it a promising candidate for further exploration.
The synthesis of such complex molecules often presents significant challenges due to their intricate stereochemistry. However, modern synthetic methodologies have advanced considerably, allowing chemists to construct highly functionalized structures with high precision. The development of efficient synthetic routes for CAS No. 2228305-41-5 would be instrumental in facilitating further pharmacological investigations.
From a computational perspective, virtual screening techniques have been employed to identify potential binding modes of this compound with biological targets. These studies often rely on high-quality crystal structures or homology models to predict how the molecule might interact with proteins or nucleic acids. The results suggest that the rigid cyclopropane core and the strategically placed substituents could lead to strong binding affinities.
The pharmacokinetic properties of CAS No. 2228305-41-5 are also an area of active interest. Factors such as metabolic stability, solubility, and membrane permeability must be carefully considered when evaluating its suitability as a drug candidate. Advances in structure-based drug design have highlighted the importance of integrating physicochemical properties early in the discovery process.
In conclusion, 2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid (CAS No. 2228305-41-5) represents an intriguing example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique features make it a valuable tool for medicinal chemists seeking to explore new therapeutic avenues. As research continues to uncover more about its properties and potential applications, this compound is likely to remain a focus of interest in both academic and industrial settings.
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